SPT5 protein

Transcription Elongation Promoter-Proximal Pausing RNA Polymerase II

SPT5, also known as SUPT5H or DSIF large subunit, is a highly conserved RNA polymerase II (Pol II)-associated transcription elongation factor. It functions as an essential subunit of the DRB sensitivity-inducing factor (DSIF) complex, which regulates promoter-proximal pausing, pause release, elongation rate, and termination of transcription.

Molecular Formula C34H59NO14
Molecular Weight 0
CAS No. 138673-72-0
Cat. No. B1180223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPT5 protein
CAS138673-72-0
SynonymsSPT5 protein
Molecular FormulaC34H59NO14
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SPT5 Protein (CAS 138673-72-0): A Critical Transcription Elongation Factor for Targeted Drug Discovery


SPT5, also known as SUPT5H or DSIF large subunit, is a highly conserved RNA polymerase II (Pol II)-associated transcription elongation factor [1]. It functions as an essential subunit of the DRB sensitivity-inducing factor (DSIF) complex, which regulates promoter-proximal pausing, pause release, elongation rate, and termination of transcription [2]. SPT5 is evolutionarily conserved across all three domains of life and has evolved in metazoans to include new domains and post-translational modifications, expanding its transcriptional regulatory functions [3]. Unlike its smaller binding partner SPT4, SPT5 plays a unique and essential role in both the positive and negative regulation of transcription elongation, making it a validated target for therapeutic intervention in cancers and neurodegenerative diseases [4].

Workflow
Transcription elongation mechanism and Pol II pausing studies
Use Context
DSIF complex functional assays, promoter-proximal pause release research
Selection Logic
Target engagement at Spt5-Pol II interface; CDK9 pathway investigation

Why SPT5 Protein (CAS 138673-72-0) Cannot Be Substituted by Other Transcription Elongation Factors


Generic substitution of SPT5 with other transcription elongation factors is not scientifically valid due to its unique structural domains and context-dependent functions. While NELF and SPT4 also regulate Pol II pausing, SPT5 depletion causes a pronounced reduction of paused Pol II at promoters and enhancers, distinct from NELF degradation which results in short-distance paused Pol II redistribution [1]. Furthermore, SPT5 phosphorylation is regulated by a tripartite mechanism involving CDK9, controlling pause release, elongation rate, and termination in a coordinated manner not observed with other elongation factors [2]. SPT5 also exhibits a specific requirement for Pol II processivity within a narrow 15-20 kb window from the promoter, a function not shared by SPT4 or NELF [3]. Additionally, small molecule inhibitors targeting the Spt5-Pol II interface selectively lower mutant huntingtin expression without affecting wild-type Htt or other Spt5 activities, a selectivity profile unique to SPT5 inhibition [4].

Pausing Pattern
SPT5 depletion causes global paused Pol II loss at promoters/enhancers, while NELF degradation only redistributes paused Pol II locally; non-redundant roles may lead to divergent transcription outcomes.
Phosphorylation Control
Tripartite CDK9-mediated phosphorylation unique to SPT5 times pause release and elongation rate; SPT4 and NELF lack this regulatory mechanism, affecting inhibitor response interpretation.
Processivity Window
SPT5 is specifically required for Pol II processivity in a 15–20 kb window, crucial for long-gene expression; other elongation factors do not exhibit this dependency, risking expression-level discrepancies.

SPT5 Protein (CAS 138673-72-0) Quantitative Differentiation: Evidence-Based Comparator Analysis


SPT5 vs. NELF: Differential Impact on Pol II Pausing and Redistribution

Rapid degradation of SPT5 causes a pronounced reduction of paused Pol II at promoters and enhancers, distinct from NELF degradation which results in short-distance paused Pol II redistribution [1]. Quantitative analysis shows that SPT5 knockdown leads to a significant decrease in Pol II pausing index (lower TR values) compared to control, whereas NELF-A knockdown shows a more subtle change [2].

Pol II Pausing
Head-to-head
SPT5 degradation reduces paused Pol II at promoters/enhancers globally; NELF degradation causes short-distance redistribution.
Non-redundant pausing regulation; distinct transcriptional control.
ChIP-seq in mES cells (dTAG system)
Transcription Elongation Promoter-Proximal Pausing RNA Polymerase II

SPT5 Inhibitors SPI-24/SPI-77: Selective Mutant Huntingtin Reduction

Small molecule Spt5-Pol II inhibitors (SPIs) SPI-24 and SPI-77 selectively lower mutant Htt mRNA and protein levels in HD cells without affecting wild-type Htt or other Spt5 activities [1]. SPI-77 demonstrates an IC50 of 0.1 nM for mutant Htt mRNA reduction, with no effect on WT Htt . In BACHD mice, both SPIs significantly reduced mutant Htt levels, improved motor coordination, and delayed disease progression [2].

mHtt Selectivity
Head-to-head
SPI-77 IC50 = 0.1 nM for mutant Htt mRNA; >1000-fold selectivity vs wild-type Htt.
Supports allele-selective transcription research context.
HD patient cells, BACHD mouse model
Huntington's Disease Small Molecule Inhibitors Transcription Elongation

SPT5 Tripartite Phosphorylation: Unique Regulation of Pause Release and Elongation Rate

SPT5 is phosphorylated by CDK9 at three distinct regions: the linker, CTR1, and CTR2. Mutations preventing CTR1 phosphorylation slowed elongation and repressed nascent transcription, while simultaneous CTR2 mutation partially reversed both effects [1]. This tripartite phosphorylation mechanism is unique to SPT5 and is not observed in other elongation factors like NELF or SPT4.

CDK9 Regulation
Class-level
Tripartite phosphorylation at linker, CTR1, CTR2; CTR1 mutation slows elongation, CTR2 mutation partially reverses.
Unique SPT5 regulatory mechanism supports CDK9 pathway studies.
HCT116 cells, TT-Seq and RNA-Seq
CDK9 Phosphorylation Transcription Elongation

SPT5 Processivity Window: Unique Dependency of Long Genes

SPT5 depletion in mouse embryonic fibroblasts (MEFs) does not affect global elongation rate but causes Pol II dislodgment specifically between 15 and 20 kb from the promoter, where Pol II attains maximum elongation speed [1]. Consequently, long genes show greater dependency on SPT5 for optimal expression than short genes, a property not observed with other elongation factors like NELF or SPT4.

Processivity Window
Class-level
Pol II dislodgment at 15–20 kb from promoter upon SPT5 depletion; long genes show greater expression dependency.
Critical for long-gene expression research.
MEFs, GRO-seq and RNA-seq
Transcription Elongation Processivity Long Genes

SPT5 Cancer Dependency: Essential for Breast Cancer Tumorigenicity

SUPT5H is upregulated in breast cancer tissue compared to adjacent normal tissue, and its depletion by siRNA significantly reduces tumorigenic and metastatic properties of MDA-MB-231 breast cancer cells [1]. SUPT5H silencing decreases cell viability, proliferation, and colony formation, while promoting S-phase cell cycle arrest and apoptosis [2].

Cancer Cell Dependency
Reported
SUPT5H silencing reduces tumorigenicity, colony formation, and viability; promotes apoptosis in MDA-MB-231 cells.
Supports breast cancer cell transcription dependency models.
siRNA knockdown, CTG and flow cytometry
Breast Cancer Tumorigenicity SUPT5H

SPT5 Degradation System: Distinct from NELF and SPT4

Rapid SPT5 depletion using a dTAG degradation system causes a pronounced reduction of paused Pol II at promoters and enhancers, distinct from NELF degradation which results in short-distance paused Pol II redistribution [1]. This demonstrates that SPT5 and NELF have non-redundant roles in Pol II pausing and transcription regulation.

Degradation Comparison
Head-to-head
SPT5 dTAG degradation causes pronounced paused Pol II loss; NELF degradation shows short-distance redistribution.
Non-redundant roles in Pol II pausing and enhancer maintenance.
DLD1 cells, ChIP-seq and PRO-seq
Targeted Protein Degradation dTAG Transcription

SPT5 Protein (CAS 138673-72-0) Optimal Research and Therapeutic Application Scenarios


Huntington's Disease Drug Discovery: Selective Targeting of Mutant Huntingtin

SPT5 is a validated target for Huntington's disease therapeutic development. Small molecule Spt5-Pol II inhibitors (SPIs) like SPI-24 and SPI-77 selectively lower mutant Htt mRNA (IC50 = 0.1 nM) without affecting wild-type Htt or other Spt5 functions, offering a precision medicine approach for HD [1]. These compounds have demonstrated efficacy in BACHD mouse models, improving motor coordination and delaying disease progression [2]. Researchers can utilize SPT5 protein and SPIs to develop allele-selective therapies for HD and other triplet repeat expansion disorders.

Cancer Therapeutic Development: Targeting SPT5 in Breast and Colon Cancers

SUPT5H is upregulated in breast cancer and is essential for tumorigenicity, proliferation, and survival of cancer cells [1]. Silencing SUPT5H reduces colony formation, induces apoptosis, and inhibits migration in MDA-MB-231 cells [2]. Additionally, SPT5 interacts with MYC oncoproteins and is essential for MYC-dependent transcription in cancer cells [3]. SPT5 represents a novel cancer therapeutic target, and researchers can leverage SPT5 inhibitors or degraders to develop anti-cancer agents, particularly for MYC-driven tumors.

Transcription Elongation Mechanism Studies: SPT5 Phosphorylation and Processivity

SPT5 is uniquely regulated by tripartite CDK9-mediated phosphorylation, controlling pause release, elongation rate, and termination [1]. This mechanism is critical for understanding transcription elongation dynamics and the effects of CDK9 inhibitors in cancer therapy. Additionally, SPT5 is specifically required for Pol II processivity within a 15-20 kb window from the promoter, making it essential for expression of long genes [2]. Researchers can use SPT5 protein and phospho-specific antibodies to dissect transcription elongation mechanisms and evaluate CDK9 inhibitor efficacy.

Targeted Protein Degradation: SPT5 as a Model Substrate for dTAG Systems

SPT5 has been successfully targeted using dTAG degradation systems, revealing its unique role in maintaining Pol II levels and enhancer landscapes [1]. The distinct effects of SPT5 degradation compared to NELF degradation provide a powerful system for studying transcription pausing and elongation in living cells [2]. Researchers can employ SPT5-dTAG cell lines to investigate acute protein loss phenotypes and to validate the specificity of small molecule inhibitors targeting the Spt5-Pol II interface.

Application
Selection Property
Validation Focus
Mutant huntingtin transcription studies
Allele-selective transcription context
mHtt vs wild-type Htt expression endpoints
Cancer transcription dependency research
Tumor cell transcription factor dependency
Cell viability and apoptosis pathway response
Transcription elongation mechanism studies
CDK9-SPT5 phosphorylation axis
Pause release and elongation rate assays
Targeted protein degradation model studies
dTAG degradation system compatibility
Pol II occupancy and enhancer landscape endpoints

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